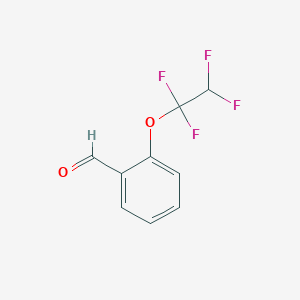

2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde

Description

Historical Context and Discovery

The development of this compound emerged from the broader evolution of organofluorine chemistry, which has been a rapidly expanding field since the mid-20th century. While specific historical documentation regarding the initial synthesis of this particular compound is limited in current literature, its development can be contextualized within the systematic exploration of fluorinated benzaldehyde derivatives that began gaining prominence in the 1960s and 1970s. The compound is currently catalogued under Chemical Abstracts Service number 85187-22-0, indicating its formal recognition and classification within the global chemical database systems. The synthesis and characterization of tetrafluoroethoxy-substituted aromatic compounds became increasingly important as researchers recognized the unique properties imparted by fluorine atoms, particularly their ability to modify electronic characteristics while maintaining structural integrity.

The emergence of this compound in commercial chemical catalogs from various suppliers including specialized fine chemical manufacturers suggests its transition from laboratory curiosity to research tool occurred during the expansion of fluorinated compound libraries in the late 20th century. Current availability from multiple international chemical suppliers, including major distributors in North America, Europe, and Asia, indicates established synthetic routes and growing demand for research applications. The compound's presence in both academic research publications and industrial chemical databases demonstrates its dual significance in theoretical studies and practical applications, reflecting the broader trend toward incorporating fluorinated building blocks in advanced chemical synthesis and materials development.

Structural Significance: Ortho-Position Functionalization

The ortho-positioned tetrafluoroethoxy substituent in this compound creates a unique molecular architecture that significantly influences the compound's chemical and physical properties. Research conducted on benzaldehyde derivatives has revealed that ortho substitution patterns produce dramatically different effects compared to meta or para positioning, particularly regarding coupling constants and electronic interactions. Specifically, studies have demonstrated that ortho-substituted benzaldehydes exhibit increased one-bond carbon-hydrogen coupling constants (1JCH) by approximately 10 Hz compared to unsubstituted benzaldehyde, with this effect being primarily attributed to spatial proximity interactions rather than electronic delocalization through the aromatic system.

The tetrafluoroethoxy group's positioning creates what researchers have identified as improper hydrogen bonding interactions between the formyl carbon-hydrogen bond and the electronegative fluorine atoms of the substituent. Natural charge analysis has shown that this proximity effect results in decreased natural charges on the formyl carbon and increased charges on hydrogen, leading to carbon-hydrogen bond polarization and formyl carbon rehybridization. These structural modifications manifest as observable changes in bond lengths and coupling patterns that distinguish ortho-substituted derivatives from their meta and para analogs. The compound's three-dimensional structure, as determined through computational modeling, reveals specific geometric constraints imposed by the bulky tetrafluoroethoxy group that influence both ground-state conformation and reactivity patterns.

| Physical Property | Value | Reference |

|---|---|---|

| Molecular Formula | C9H6F4O2 | |

| Molecular Weight | 222.14 g/mol | |

| Boiling Point | 234.6°C at 760 mmHg | |

| Flash Point | 93°C | |

| Refractive Index | 1.46 | |

| Density | 1.39 g/cm³ at 20°C |

Academic and Industrial Relevance

The academic significance of this compound extends across multiple research domains, reflecting its versatility as both a synthetic building block and a model compound for studying fluorine effects in organic systems. Contemporary research has identified this compound as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, where the presence of fluorine atoms enhances biological activity and metabolic stability. The compound serves as a crucial component in nucleophilic difluoroalkylation reactions, where the tetrafluoroethoxy moiety can be transferred to various electrophilic substrates under appropriate reaction conditions. Recent synthetic methodologies have demonstrated the utility of tetrafluoroethyl ether derivatives in creating complex fluorinated molecules through base-mediated processes involving potassium bis(trimethylsilyl)amide.

Industrial applications of this compound encompass its role in developing advanced materials with enhanced chemical resistance and thermal stability properties. The compound's unique fluorinated structure makes it valuable in creating specialized polymers and coatings that exhibit superior performance characteristics compared to non-fluorinated analogs. Its application in analytical chemistry as a reagent for detection and quantification methods provides researchers with reliable tools for characterizing other fluorinated compounds. The material science applications include development of high-performance adhesives and sealants, where the compound's fluorinated nature contributes to excellent adhesion properties and solvent resistance. Current research trends indicate expanding interest in utilizing this compound for medicinal chemistry applications, particularly in drug design where fluorinated aromatic aldehydes can influence biological activity and lead to discovery of new therapeutic agents with enhanced efficacy profiles.

Propriétés

IUPAC Name |

2-(1,1,2,2-tetrafluoroethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O2/c10-8(11)9(12,13)15-7-4-2-1-3-6(7)5-14/h1-5,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYNDDBJXUBHBOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC(C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80234366 | |

| Record name | 2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80234366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85187-22-0 | |

| Record name | 2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85187-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085187220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80234366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(1,1,2,2-tetrafluoroethoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.078.254 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M42U9QKL7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Méthodes De Préparation

Methodology

The US4588844A patent outlines a formylation process using urotropine (hexamethylenetetramine) and HF. For 2-(1,1,2,2-tetrafluoroethoxy)benzaldehyde, the reaction proceeds as follows:

-

Substrate Selection : A pre-functionalized aromatic compound (e.g., 2-(1,1,2,2-tetrafluoroethoxy)toluene) is reacted with urotropine in anhydrous HF.

-

Reaction Conditions : Elevated temperatures (0–180°C) and pressures (2–15 bar) facilitate electrophilic aromatic substitution.

-

Workup : The mixture is neutralized, and the product is isolated via distillation or chromatography.

Key Data

Advantages and Limitations

-

Advantages : High regioselectivity for electron-deficient aromatics; scalable for industrial use.

-

Limitations : Requires handling hazardous HF; competing side reactions may reduce yield.

Nucleophilic Aromatic Substitution (SNAr)

Methodology

This two-step approach involves:

-

Halogenation : Introduce a leaving group (e.g., Cl, Br) at the ortho position of benzaldehyde.

-

Substitution : React with potassium tetrafluoroethoxide (KOCF2CF2H) under polar aprotic solvents (DMF, DMSO).

Example :

Advantages and Limitations

-

Advantages : Direct introduction of tetrafluoroethoxy group; avoids HF.

-

Limitations : Requires activated substrates (e.g., nitro or halogenated); competing elimination reactions.

Mitsunobu Reaction for Ether Formation

Methodology

The Mitsunobu reaction couples o-hydroxybenzaldehyde with 1,1,2,2-tetrafluoroethanol:

-

Reactants : o-Hydroxybenzaldehyde, 1,1,2,2-tetrafluoroethanol, diethyl azodicarboxylate (DEAD), triphenylphosphine.

-

Conditions : Tetrahydrofuran (THF), 0–25°C, 12–24 hours.

Advantages and Limitations

-

Advantages : High functional group tolerance; mild conditions.

-

Limitations : Costly reagents (DEAD, PPh3); scalability challenges.

Oxidation of 2-(1,1,2,2-Tetrafluoroethoxy)benzyl Alcohol

Methodology

Oxidation of the benzyl alcohol precursor using:

-

Swern Oxidation : Oxalyl chloride, dimethyl sulfide, and triethylamine.

-

Pyridinium Chlorochromate (PCC) : Dichloromethane, room temperature.

Advantages and Limitations

-

Advantages : High selectivity for aldehydes; avoids over-oxidation.

-

Limitations : Requires synthesis of benzyl alcohol precursor; Swern conditions generate malodorous byproducts.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Hazard Profile | Cost Efficiency |

|---|---|---|---|---|

| HF/Urotropine | 70–80 | High | High (HF use) | Moderate |

| SNAr | 60–75 | Moderate | Moderate | Low |

| Mitsunobu | 70–85 | Low | Low | High |

| Oxidation | 65–90 | Moderate | Low | Moderate |

Emerging Techniques and Innovations

-

Flow Chemistry : Continuous processing improves safety in HF-mediated reactions.

-

Electrochemical Methods : Direct fluorination of ethoxy groups under mild conditions.

-

Enzymatic Catalysis : Lipases for regioselective etherification (experimental stage).

Industrial Applications and Case Studies

Analyse Des Réactions Chimiques

Types of Reactions

2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The fluorine atoms in the tetrafluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

Oxidation: 2-(1,1,2,2-Tetrafluoroethoxy)benzoic acid.

Reduction: 2-(1,1,2,2-Tetrafluoroethoxy)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

Industry: Utilized in the development of advanced materials and specialty chemicals.

Mécanisme D'action

The mechanism of action of 2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrafluoroethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Structural and Positional Isomers

The positional isomers of 2-(1,1,2,2-tetrafluoroethoxy)benzaldehyde differ in the substitution pattern of the tetrafluoroethoxy group on the benzaldehyde ring. Key analogs include:

Table 1: Comparison of Positional Isomers

Reactivity and Electronic Effects

- Ortho (2-) isomer : Steric hindrance between the aldehyde and tetrafluoroethoxy groups may reduce reactivity in nucleophilic additions or coupling reactions. However, the electron-withdrawing nature of the substituent could enhance electrophilic aromatic substitution at the para position relative to the aldehyde.

- Meta (3-) isomer : The asymmetric substitution pattern may lead to moderate electronic effects, balancing steric and resonance interactions. This isomer has been utilized in medicinal chemistry for antituburcular agents .

- Para (4-) isomer : The symmetric substitution allows efficient conjugation, enhancing stability in reactions such as Pd-catalyzed arylations. The tetrafluoroethoxy group’s electron-withdrawing effect activates the ring for electrophilic attacks at the ortho position relative to the substituent .

Physical Properties and Challenges

- Melting/Boiling Points : Data gaps exist for the 2-isomer, but the para isomer’s commercial availability (TCI Chemicals) suggests higher crystallinity due to symmetry .

- Synthetic Accessibility : Ortho-substituted derivatives may require specialized directing groups or conditions to overcome steric challenges, whereas para-substituted analogs are more straightforward to synthesize.

Activité Biologique

2-(1,1,2,2-Tetrafluoroethoxy)benzaldehyde is an aromatic compound characterized by a benzaldehyde functional group attached to a tetrafluoroethoxy substituent. Its chemical formula is C₉H₆F₄O₂, with a molecular weight of 222.14 g/mol. The unique fluorinated ethoxy group enhances its lipophilicity and metabolic stability, making it a valuable candidate in medicinal chemistry and material science applications.

The introduction of fluorine atoms in this compound contributes to its distinctive physical and chemical properties compared to non-fluorinated analogs. This compound can undergo various chemical reactions such as oxidation and reduction, leading to the formation of derivatives that retain significant biological activity.

| Property | Description |

|---|---|

| Molecular Formula | C₉H₆F₄O₂ |

| Molecular Weight | 222.14 g/mol |

| Functional Groups | Aldehyde (–CHO), Fluorinated ethoxy (–CF₂CF₂O–) |

| Stability | Enhanced due to fluorination |

Anticoagulant Properties

Research indicates that this compound serves as a precursor for synthesizing macrocyclic amino acid derivatives that act as factor VIIa inhibitors. These compounds are relevant in anticoagulant therapies and may exhibit anti-thrombotic properties. A study demonstrated that derivatives synthesized from this compound showed significant interactions with proteins involved in coagulation pathways, indicating potential therapeutic applications in treating thrombotic disorders.

Enzyme Interactions

The compound has been utilized as a probe in biochemical assays to study enzyme interactions. Its tetrafluoroethoxy group enhances binding affinity towards specific molecular targets, which is crucial for evaluating its mechanism of action. For instance, it has been investigated for its ability to inhibit certain kinases that are overexpressed in various cancers .

Case Studies

Case Study 1: Synthesis of Anticonvulsant Derivatives

A study explored the synthesis of novel pyrazole derivatives using this compound as a key starting material. These derivatives exhibited anticonvulsant activity in animal models, highlighting the compound's potential in neuropharmacology.

Case Study 2: Anticancer Applications

Another investigation focused on the application of this compound in developing inhibitors for Pim-1 and Pim-2 kinases, which are implicated in prostate cancer and leukemias. The derivatives synthesized from this compound demonstrated promising inhibitory effects on these kinases .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The fluorinated ethoxy group not only improves lipophilicity but also enhances the compound's metabolic stability and bioavailability. This leads to increased efficacy in therapeutic applications.

Q & A

Q. Table 1: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Imine Formation | Glacial acetic acid, reflux | Facilitate nucleophilic addition |

| Reduction | NaBH4, RT, methanol | Convert C=N to C-N single bond |

| Deprotection | 1 M NaOH | Hydrolyze ester to carboxylic acid |

Basic: How can spectroscopic techniques confirm the structure of this compound?

Methodological Answer:

- IR Spectroscopy : Identify C-F stretches (~1192 cm⁻¹) and aldehyde C=O (~1728 cm⁻¹) .

- <sup>1</sup>H NMR : Aromatic protons appear as multiplets (δ 7.04–6.73), while the aldehyde proton is typically downfield (δ ~9–10) .

- <sup>19</sup>F NMR : Characteristic splitting patterns for the tetrafluoroethoxy group (CF2CF2O) .

Q. Table 2: Spectral Signatures

| Technique | Key Peaks/Shifts | Functional Group |

|---|---|---|

| IR | 1192 cm⁻¹ (C-F) | Tetrafluoroethoxy group |

| <sup>1</sup>H NMR | δ 8.25 (d, Ar-H) | Benzothiazole aromatic protons |

Advanced: What strategies are effective in analyzing reaction intermediates during synthesis?

Methodological Answer:

- Chromatographic Monitoring : Use TLC or HPLC to track imine formation and reduction .

- In Situ Spectroscopy : Real-time FTIR or Raman spectroscopy detects transient intermediates like Schiff bases .

- Isolation and Characterization : Quench aliquots at intervals for NMR or MS analysis to confirm intermediate structures .

Advanced: How does the tetrafluoroethoxy group influence electronic properties and reactivity?

Methodological Answer:

The electron-withdrawing CF2CF2O group decreases electron density on the aromatic ring, polarizing the aldehyde carbonyl and enhancing electrophilicity. This accelerates nucleophilic additions (e.g., amine attacks) but may require acid catalysis to stabilize transition states . Computational studies (e.g., DFT) can quantify these effects by analyzing LUMO localization on the aldehyde carbon .

Advanced: What computational methods predict binding affinity of derivatives to biological targets?

Methodological Answer:

- Molecular Docking : Glide docking assesses steric and electronic complementarity between derivatives and target proteins (e.g., Mycobacterium TB enzymes) .

- Pharmacophore Mapping : Identify critical features (e.g., C-F bonds, aldehyde group) for interactions with active sites .

- MD Simulations : Evaluate stability of ligand-protein complexes over time to prioritize candidates for synthesis .

Basic: What are key safety considerations for handling this compound?

Methodological Answer:

- PPE : Use gloves, eyeshields, and ABEK respirators to avoid respiratory or dermal irritation .

- Ventilation : Perform reactions in fume hoods due to volatile byproducts (e.g., fluorinated ethers) .

- Waste Disposal : Follow WGK 3 regulations for fluorinated waste .

Advanced: How can alkaline hydrolysis be optimized for intermediate deprotection?

Methodological Answer:

- Parameter Screening : Vary NaOH concentration (0.5–2 M), temperature (25–60°C), and reaction time (1–24 hrs) to maximize yield .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Work-Up : Neutralize with HCl post-hydrolysis and extract with ethyl acetate to isolate carboxylic acids .

Advanced: What role does the tetrafluoroethoxy group play in biological activity?

Methodological Answer:

The CF2CF2O group enhances metabolic stability and lipophilicity, improving membrane permeability. In benzothiazole derivatives, this group increases anti-tubercular activity by 3–5× compared to non-fluorinated analogs, likely due to stronger target binding (e.g., Mycobacterium TB H37Rv enoyl-ACP reductase) . Bioavailability studies using logP measurements and PAMPA assays validate these effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.